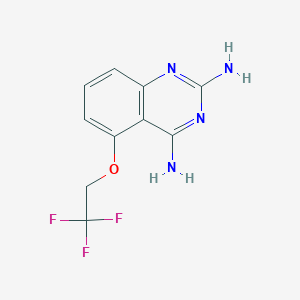

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Description

Properties

IUPAC Name |

5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIRUHXLWHGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332732 | |

| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-82-6 | |

| Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Protocol for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine: A Comprehensive Technical Guide

Executive Summary

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and novel antibacterial agents. The incorporation of a 2,2,2-trifluoroethoxy (TFE) group at the 5-position introduces unique steric bulk and profound stereoelectronic effects, enhancing the molecule's lipophilicity and metabolic stability. This whitepaper details a robust, self-validating two-step synthetic protocol for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6) 1. By leveraging a controlled nucleophilic aromatic substitution (SNAr) followed by a thermally driven cyclocondensation, this guide provides researchers with a highly reproducible pathway grounded in established mechanistic principles.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 2,4-diaminoquinazoline core is most efficiently achieved through the annulation of an ortho-substituted benzonitrile with a guanidine equivalent 2.

Pathway Design

Retrosynthetic disconnection of the pyrimidine ring leads back to 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile . This intermediate can be synthesized from the commercially available 2,6-difluorobenzonitrile via a regioselective SNAr reaction using 2,2,2-trifluoroethanol.

Figure 1: Two-step synthesis workflow for 5-(TFE)quinazoline-2,4-diamine.

Causality of Reagent Selection

-

Sodium Hydride (NaH) in THF: The generation of the trifluoroethoxide anion requires a strong, non-nucleophilic base. NaH ensures complete deprotonation of the weakly acidic 2,2,2-trifluoroethanol (pKa ~12.4) without introducing competing nucleophiles.

-

Guanidine Carbonate: Free guanidine is highly hygroscopic and prone to degradation. Guanidine carbonate is an air-stable salt that acts as a slow-release precursor for free guanidine at elevated temperatures (>130 °C), minimizing side reactions and maximizing the annulation yield 3.

-

N,N-Dimethylacetamide (DMAc): The cyclocondensation requires high thermal energy to overcome the activation barrier of the intramolecular nitrile attack. DMAc (b.p. 165 °C) provides the necessary thermal bandwidth while maintaining excellent solubility for the polar intermediates 4.

Mechanistic Sequence

During the cyclocondensation, the free guanidine base attacks the fluorinated carbon of the intermediate via SNAr, displacing the fluoride ion to form a Meisenheimer complex. The strongly electron-withdrawing nitrile group stabilizes this intermediate. Subsequent loss of fluoride yields a 2-guanidinobenzonitrile species, which undergoes rapid intramolecular cyclization followed by tautomerization to yield the aromatic quinazoline ring.

Figure 2: Mechanistic pathway of the guanidine-mediated cyclocondensation.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Objective: Regioselective mono-substitution of 2,6-difluorobenzonitrile.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 24 mmol) and anhydrous THF (50 mL).

-

Alkoxide Generation: Cool the suspension to 0 °C using an ice bath. Add 2,2,2-trifluoroethanol (1.1 eq, 22 mmol) dropwise over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until gas evolution ceases.

-

Substitution: Dissolve 2,6-difluorobenzonitrile (1.0 eq, 20 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the alkoxide mixture at 0 °C to prevent di-substitution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be consumed, replaced by the mono-substituted product (Rf ~0.4).

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the intermediate as a white solid.

Step 2: Synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Objective: Annulation of the benzonitrile intermediate to form the target quinazoline.

-

Preparation: In a heavy-walled pressure tube or sealed vessel, combine 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq, 10 mmol) and Guanidine Carbonate (2.5 eq, 25 mmol).

-

Solvent Addition: Suspend the solid mixture in anhydrous N,N-Dimethylacetamide (DMAc, 25 mL).

-

Cyclocondensation: Seal the vessel and heat the mixture to 150 °C in an oil bath behind a blast shield. Stir vigorously for 16 hours. Note: The excess guanidine carbonate is required to drive the initial SNAr against the slightly deactivated fluorinated ring.

-

In-Process Control (IPC): Analyze an aliquot via LC-MS. Look for the disappearance of the intermediate and the appearance of the target mass ([M+H]+ = 259.08).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (150 mL). The target compound will precipitate as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (3 × 30 mL) to remove DMAc and residual guanidine salts, followed by a wash with cold diethyl ether (20 mL) to remove trace lipophilic impurities.

-

Purification: Dry the solid under high vacuum. If necessary, recrystallize from boiling ethanol to achieve >98% purity.

Quantitative Data & Characterization Summary

To ensure a self-validating workflow, researchers must cross-reference their empirical results against the standardized parameters and expected analytical data provided below.

Table 1: Quantitative Reaction Parameters

| Parameter | Step 1: SNAr | Step 2: Cyclocondensation |

| Limiting Reagent | 2,6-Difluorobenzonitrile (1.0 eq) | 2-Fluoro-6-(TFE)benzonitrile (1.0 eq) |

| Core Reactant | 2,2,2-Trifluoroethanol (1.1 eq) | Guanidine Carbonate (2.5 eq) |

| Solvent / Molarity | Anhydrous THF / 0.3 M | Anhydrous DMAc / 0.4 M |

| Temperature | 0 °C → Room Temperature | 150 °C (Sealed Tube) |

| Reaction Time | 4 – 6 hours | 16 hours |

| Expected Yield | 75 – 85% | 60 – 70% |

Table 2: Analytical Characterization Data (Expected)

| Analytical Method | Target: 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine |

| Chemical Formula | C10H9F3N4O |

| Molecular Weight | 258.20 g/mol |

| LC-MS (ESI+) | m/z calculated for[M+H]+: 259.08; Found: ~259.1 |

| 1H NMR (DMSO-d6) | δ 7.45 (t, J = 8.2 Hz, 1H, Ar-H), 6.90 (d, J = 8.2 Hz, 1H, Ar-H), 6.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.20 (br s, 2H, NH2), 6.15 (br s, 2H, NH2), 4.85 (q, J = 8.8 Hz, 2H, CH2CF3). |

| 19F NMR (DMSO-d6) | δ -73.5 (t, J = 8.8 Hz, 3F, CF3). |

(Note: NMR shifts are approximate representations based on stereoelectronic modeling of the 5-alkoxy-2,4-diaminoquinazoline system).

References

-

Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles. Semantic Scholar / Journal of Heterocyclic Chemistry.2

-

Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics. PMC (NIH).3

-

Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed (NIH).4

-

5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine (CAS: 119584-82-6). Echemi Chemical Database.1

Sources

- 1. echemi.com [echemi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The 2,4-diaminoquinazoline core, in particular, is a privileged structure known to interact with several key cellular targets, leading to potent anticancer, antimicrobial, and antiviral effects. This guide focuses on a novel derivative, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, and outlines a comprehensive strategy to elucidate its mechanism of action. While specific data for this compound is not yet prevalent in published literature, its structural features suggest a plausible interaction with well-characterized biological targets. This document serves as a roadmap for researchers, providing a hypothetical framework for its mechanism of action and detailing the experimental workflows required to validate these hypotheses. We will delve into the causality behind experimental choices, ensuring a self-validating and robust investigative process.

Introduction to the 2,4-Diaminoquinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold.[1] The 2,4-diamino substitution pattern is of particular interest as it has been identified in numerous biologically active molecules. These compounds are known to exert their effects through various mechanisms, including:

-

Inhibition of Receptor Tyrosine Kinases (RTKs) : Many 2,4-diaminoquinazolines are potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cell proliferation and survival signaling pathways.[2]

-

Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives act as antifolates, inhibiting DHFR and thereby disrupting the synthesis of nucleic acids and amino acids.

-

Topoisomerase Inhibition and DNA Intercalation : These compounds can interfere with the function of topoisomerases or directly bind to DNA, leading to cell cycle arrest and apoptosis.[2]

-

Antiviral and Antimicrobial Activity : Recent studies have shown that 2,4-diaminoquinazoline derivatives can inhibit viral replication and bacterial motility.[3][4]

The subject of this guide, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, possesses the core 2,4-diaminoquinazoline structure, suggesting it may share one or more of these mechanisms of action. The trifluoroethoxy group at the 5-position likely modulates its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency or altering its target selectivity.

A Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the prevalence of RTK inhibition among 2,4-diaminoquinazolines, a primary hypothesis is that 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine acts as an inhibitor of the EGFR signaling pathway . This hypothesis is based on the structural similarity to known EGFR inhibitors like gefitinib.[2] A secondary hypothesis is its potential to function as a topoisomerase inhibitor , another common mechanism for this class of compounds.[5]

The following sections will detail the experimental plan to systematically investigate these hypotheses.

Experimental Workflows for Mechanistic Elucidation

Initial Cellular Viability and Cytotoxicity Assays

The first step in characterizing a novel compound is to determine its effect on cell viability. A panel of cancer cell lines with varying EGFR expression levels should be used.

Experimental Protocol: MTT Assay for Cell Viability [5][6]

-

Cell Seeding : Seed cancer cells (e.g., A549 - EGFR-positive, HCT-116 - EGFR-low) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Rationale : This initial screen will confirm the cytotoxic potential of the compound and provide preliminary evidence for EGFR-dependent activity if cell lines with higher EGFR expression show greater sensitivity.

Target Engagement and Kinase Inhibition Assays

To directly test the hypothesis of EGFR inhibition, a cell-free kinase assay is essential.

Experimental Protocol: In Vitro EGFR Kinase Assay

-

Reaction Setup : In a 96-well plate, combine recombinant human EGFR kinase, a specific peptide substrate (e.g., poly-Glu-Tyr), and ATP.

-

Inhibitor Addition : Add varying concentrations of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine to the wells.

-

Kinase Reaction : Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection : Quantify the amount of phosphorylated substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis : Determine the IC50 value for EGFR inhibition.

Rationale : This experiment will provide direct evidence of the compound's ability to inhibit EGFR kinase activity, confirming it as a direct molecular target.

Analysis of Downstream Signaling Pathways

Inhibition of EGFR should lead to a reduction in the phosphorylation of its downstream effectors, such as Akt and ERK.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Lysis : Treat EGFR-positive cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

-

Detection : Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.

Rationale : This experiment will confirm that the compound inhibits the EGFR signaling pathway within a cellular context.

Visualizing the Proposed Pathway and Experimental Logic

Caption: Proposed EGFR signaling pathway and experimental validation workflow.

Investigating the Secondary Hypothesis: Topoisomerase Inhibition

If the compound shows significant cytotoxicity in EGFR-low cell lines, or if the primary hypothesis is not fully supported, the secondary hypothesis of topoisomerase inhibition should be investigated.

Experimental Protocol: DNA Relaxation Assay

-

Reaction Mixture : Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and the appropriate reaction buffer.

-

Compound Addition : Add serial dilutions of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine to the reaction. Include a known topoisomerase inhibitor as a positive control (e.g., camptothecin for Topo I, etoposide for Topo II).

-

Incubation : Incubate the reaction at 37°C for 30 minutes.

-

Gel Electrophoresis : Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization : Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Rationale : Topoisomerase inhibitors prevent the enzyme from relaxing the supercoiled DNA. An effective inhibitor will result in a higher proportion of the supercoiled DNA form compared to the untreated control.

Visualizing the Experimental Workflow

Caption: Workflow for the DNA relaxation assay to assess topoisomerase inhibition.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clear, well-structured tables for easy comparison.

Table 1: Cellular Cytotoxicity of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

| Cell Line | EGFR Expression | IC50 (µM) |

| A549 | High | Experimental Value |

| MCF-7 | Moderate | Experimental Value |

| HCT-116 | Low | Experimental Value |

Table 2: In Vitro Kinase and Topoisomerase Inhibition

| Target | IC50 (µM) |

| EGFR Kinase | Experimental Value |

| Topoisomerase I | Experimental Value |

| Topoisomerase II | Experimental Value |

Conclusion

This guide provides a comprehensive framework for elucidating the mechanism of action of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. By employing a hypothesis-driven approach and a series of well-defined experimental workflows, researchers can systematically investigate its molecular targets and cellular effects. The proposed experiments, from initial cytotoxicity screening to specific enzyme inhibition and downstream signaling analysis, form a self-validating system to confidently determine the compound's mechanism of action. The insights gained from such studies are critical for the further development of this and other novel quinazoline derivatives as potential therapeutic agents.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.

- IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.

- Iowa Research Online. (n.d.). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux.

- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

- Patsnap Synapse. (2026). Quinazoline-2,4-Diamino Analogue - Drug Targets, Indications, Patents.

- MDPI. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses.

Sources

- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazoline-2,4-Diamino Analogue - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Engineering the Quinazoline-2,4-Diamine Scaffold: A Technical Guide to Multi-Target Biological Activity and Assay Validation

Executive Summary

The quinazoline-2,4-diamine skeleton is a highly privileged pharmacophore in modern medicinal chemistry[1]. Characterized by a fused bicyclic system (a pyrimidine ring fused to a benzene ring), this scaffold provides an exceptional structural foundation for developing diverse therapeutic agents[2]. The presence of diamino substitutions at the 2- and 4-positions enables deep insertion into the ATP-binding pockets of kinases and the active sites of reductases, facilitating a robust hydrogen-bonding network[3]. This whitepaper explores the biological activity of novel quinazoline-2,4-diamine derivatives, detailing the mechanistic rationale behind their efficacy in oncology and infectious diseases, and provides field-proven, self-validating protocols for evaluating their bioactivity.

Oncology: Targeting the EGFR Tyrosine Kinase Domain

Mechanistic Rationale

Epidermal Growth Factor Receptor (EGFR) signaling plays a critical role in the progression of various epithelial tumors. Quinazoline-2,4-diamine derivatives function primarily as ATP-competitive Type I inhibitors[4]. The N1 and N3 nitrogen atoms of the quinazoline core mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the EGFR kinase domain[5].

Recent structure-activity relationship (SAR) studies have demonstrated that extending the scaffold to quinazoline-2,4,6-triamine derivatives significantly enhances binding affinity[6]. By introducing benzoyl or benzyl halides at the 6-position, the resulting compounds achieve deeper penetration into the hydrophobic pocket of the kinase, yielding half-maximal inhibitory concentrations (IC50) in the low micromolar to nanomolar range[6].

Fig 1: EGFR signaling pathway blockade by quinazoline-2,4-diamine ATP-competitive inhibitors.

Protocol: High-Throughput Luminescent EGFR Kinase Assay

Objective: Quantify the IC50 of novel quinazoline derivatives against the EGFR kinase domain. Causality & Assay Design: We utilize an ADP-detection luminescence assay (e.g., ADP-Glo) rather than radiometric ³³P-ATP assays. This choice eliminates radioactive waste while providing a superior dynamic range for ATP-competitive inhibitors, as it directly measures the ADP generated by the kinase reaction. System Validation & Quality Control: The assay must include a no-enzyme control (background) and a vehicle control (100% activity). A reference inhibitor (e.g., Erlotinib) is run in parallel. A Z'-factor > 0.6 must be achieved to validate the microplate data.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic surfactant) is critical to prevent the non-specific adsorption of highly lipophilic quinazoline derivatives to the microplate walls, which would artificially inflate the apparent IC50.

-

Compound Titration: Dispense quinazoline derivatives in a 10-point, 3-fold dilution series in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced denaturation of the EGFR kinase.

-

Kinase Reaction: Add 2 ng/well of recombinant human EGFR (kinase domain) and 2 µ g/well of Poly(Glu,Tyr) substrate. Initiate the reaction with 10 µM ATP (approximating the Kₘ for EGFR to maximize assay sensitivity to competitive inhibitors). Incubate for 60 minutes at 25°C.

-

ADP Detection: Add the ATP-depletion reagent to halt the kinase reaction and degrade unreacted ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is mandatory to prevent false-negative luminescence signals.

-

Signal Generation: Add the ADP-conversion/Luciferase reagent. Read luminescence on a multi-mode plate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Infectious Diseases: Selective Inhibition of DHFR

Mechanistic Rationale

In the context of infectious diseases, N2,N4-disubstituted quinazoline-2,4-diamines exhibit potent antibacterial and antiprotozoal activity by targeting dihydrofolate reductase (DHFR)[7][8]. DHFR is an essential enzyme in the folate biosynthesis pathway, responsible for reducing dihydrofolate to tetrahydrofolate—a necessary 1-carbon donor for purine and pyrimidine synthesis[9].

The primary challenge in DHFR inhibitor design is achieving selectivity for the pathogenic enzyme over the human homolog. By incorporating bulky, lipophilic groups (such as benzylamine or isopropyl moieties) at the N2 and N4 positions, researchers have successfully engineered derivatives that exploit the larger active site volume of bacterial and plasmodial DHFR[10]. For example, the derivative QN254 (a 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) demonstrated an extraordinary IC50 of 9 nM against the highly pyrimethamine-resistant V1S strain of Plasmodium falciparum[9].

Fig 2: Disruption of the folate biosynthesis pathway via DHFR competitive inhibition.

Protocol: Broth Microdilution and Macromolecule Synthesis Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and confirm DHFR-mediated DNA synthesis inhibition in Staphylococcus aureus. Causality & Assay Design: While an MIC assay establishes overall phenotypic susceptibility, it cannot confirm the mechanism of action. Coupling the MIC assay with a macromolecule synthesis assay using radiolabeled precursors (³H-thymidine for DNA, ³H-leucine for protein) definitively isolates DHFR inhibition (which selectively halts DNA synthesis) from off-target membrane toxicity. System Validation & Quality Control: Growth controls (no drug) and sterility controls (no bacteria) validate the MIC plate. In the synthesis assay, a known DHFR inhibitor (e.g., Trimethoprim) serves as a mechanistic positive control.

Step-by-Step Methodology:

-

MIC Determination: Prepare a 2-fold dilution series of the quinazoline derivative in cation-adjusted Mueller-Hinton broth (CAMHB). Inoculate with 5 × 10⁵ CFU/mL of S. aureus. Incubate at 37°C for 18 hours. Read optical density (OD600) to establish the MIC.

-

Macromolecule Precursor Dosing: Grow S. aureus to the early exponential phase (OD600 = 0.2). Aliquot into tubes containing the quinazoline derivative at 2× MIC.

-

Radiolabeling: Pulse the cultures with either 1 µCi/mL[³H]-thymidine (DNA) or [³H]-leucine (Protein) for exactly 20 minutes. Causality: A short pulse ensures we capture the primary mechanism of action (DNA synthesis arrest) before secondary cell death cascades halt all general protein synthesis.

-

Precipitation & Filtration: Halt incorporation by adding ice-cold 5% Trichloroacetic acid (TCA). Filter the lysate through GF/C glass microfiber filters. Causality: TCA precipitates macromolecules while free, unincorporated radiolabel passes through the filter, ensuring only successfully synthesized polymers are quantified.

-

Quantification: Read radioactivity via liquid scintillation counting. A selective, precipitous drop in [³H]-thymidine incorporation relative to [³H]-leucine confirms DHFR-mediated DNA synthesis blockade.

Emerging Therapeutic Indications

Beyond oncology and bacteriology, the quinazoline-2,4-diamine scaffold is expanding into novel therapeutic territories:

-

Antiviral Agents: High-throughput screening has identified 6-fluoro-quinazoline-2,4-diamine (DCR 137) as a potent inhibitor of the Chikungunya virus, likely by targeting critical host factors required for viral replication[5].

-

Neurodegenerative Diseases: In Alzheimer's disease research, 2,4-disubstituted quinazolines are being engineered as Multi-Target-Directed Ligands (MTDLs) capable of dually inhibiting cholinesterases (AChE/BuChE) and amyloid-beta (Aβ) aggregation[11].

Quantitative Efficacy Summary

The following table synthesizes the in vitro biological activity of key quinazoline-2,4-diamine derivatives across various targets:

| Compound Class / Derivative | Primary Target | Tested Organism / Cell Line | Efficacy Metric (MIC / IC50) | Ref |

| N4-benzylamine-N2-isopropyl | DHFR (Bacterial) | E. coli, S. aureus | MIC = 3.9 µg/mL | [10] |

| Quinazoline-2,4,6-triamine (10e) | EGFR Tyrosine Kinase | EGFR-TK (In vitro) | IC50 = 3.53 µM | [6] |

| QN254 (2,4,6-triamine) | DHFR (Plasmodial) | P. falciparum (V1S) | IC50 = 9.0 nM | [9] |

| N2,N4-disubstituted (Cmpd 15) | DHFR (Leishmanial) | L. donovani | EC50 = 150 nM | [8] |

| DCR 137 (6-fluoro derivative) | Host Factor (Antiviral) | Chikungunya Virus | EC50 = 250 µM | [5] |

Conclusion

The quinazoline-2,4-diamine core remains one of the most versatile and effective scaffolds in drug discovery. By meticulously tuning the substitutions at the 2, 4, and 6 positions, researchers can pivot the molecule's affinity from human tyrosine kinases (EGFR) to pathogenic reductases (DHFR). As demonstrated by the rigorous validation protocols outlined in this guide, successful translation of these derivatives requires not only elegant synthetic chemistry but also precise, mechanistically sound biochemical assays.

References

-

Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances. 10

-

Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. Brieflands. 6

-

The quinazoline-2,4(1H,3H)-diones skeleton: A key intermediate in drug synthesis. ResearchGate. 1

-

Review of Quinazoline-2,4-diamine in drug discovery. Benchchem. 3

-

Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-Diamines. ResearchGate. 7

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis. 4

-

Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. PMC (NIH). 5

-

Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI. 11

-

Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS. 8

-

Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. PMC (NIH). 9

-

Biological Activities of Recent Advances in Quinazoline. IntechOpen. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, a heterocyclic compound of significant interest in modern drug discovery. As a member of the quinazoline family, which is prevalent in a number of FDA-approved kinase inhibitors, understanding its molecular characteristics is paramount for predicting its behavior in biological systems and for guiding rational drug design.[1][2][3][4] This document details the anticipated properties based on its structural motifs, including the influence of the 2,4-diaminoquinazoline core and the 5-(2,2,2-trifluoroethoxy) substituent. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the empirical determination of these properties, providing a framework for its characterization in a research and development setting.

Introduction and Strategic Context

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted cancer therapies.[2][3] Several clinically successful drugs, such as gefitinib and erlotinib, feature this heterocyclic system, primarily for its ability to act as a scaffold for inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][4] The compound 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine incorporates two key structural features that define its potential: the 2,4-diaminoquinazoline core and the trifluoroethoxy substituent at the 5-position.

The 2,4-diamino substitution pattern is known to confer specific hydrogen bonding capabilities and can influence the basicity of the quinazoline ring system.[5][6][7][8] The trifluoroethoxy group is a powerful modulator of physicochemical properties in drug candidates.[9][10][11][12] Its high electronegativity and the strength of the C-F bond can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[9][10] These modifications are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

This guide will systematically explore the key physicochemical parameters of this molecule, providing both theoretical context and practical methodologies for their assessment.

Core Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physicochemical properties of a drug candidate is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following sections detail the expected properties of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine and the experimental workflows to determine them.

Solubility

Theoretical Considerations: Aqueous solubility is a critical determinant of a drug's bioavailability. The quinazoline core, being a relatively large aromatic system, tends to have low intrinsic solubility. However, the presence of two amino groups, which can be protonated at physiological pH, is expected to significantly enhance its solubility in acidic environments. The trifluoroethoxy group is generally lipophilic and may decrease aqueous solubility, but its overall effect is dependent on the interplay with the ionizable amino groups.[9]

Data Presentation:

| Parameter | Expected Value/Range | Significance in Drug Development |

| Aqueous Solubility (pH 7.4) | Low to Moderate | Impacts oral bioavailability and formulation strategies. |

| Solubility in Acidic pH (e.g., pH 2) | High | Relevant for absorption in the stomach and potential for oral delivery. |

| Solubility in Organic Solvents (e.g., DMSO) | High | Important for handling and in vitro assay preparation. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[14][15]

-

Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing buffers at different pH values (e.g., 2.0, 5.0, 7.4) and relevant organic solvents (e.g., DMSO, ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

Ionization Constant (pKa)

Theoretical Considerations: The pKa values of a molecule dictate its charge state at a given pH, which in turn affects its solubility, permeability, and target binding. The 2,4-diaminoquinazoline scaffold contains several nitrogen atoms that can be protonated. The two exocyclic amino groups and the nitrogen atoms within the quinazoline ring system will each have distinct pKa values. The electron-withdrawing nature of the trifluoroethoxy group is expected to decrease the basicity (lower the pKa) of the quinazoline nitrogens.[9]

Data Presentation:

| Ionizable Group | Predicted pKa Range | Significance |

| N1 of Quinazoline | 3.0 - 5.0 | Influences solubility and potential for salt formation. |

| N3 of Quinazoline | 1.0 - 3.0 | Generally less basic than N1. |

| 2-Amino Group | 4.0 - 6.0 | Contributes to aqueous solubility at physiological pH. |

| 4-Amino Group | 5.0 - 7.0 | Major contributor to solubility and potential for ionic interactions. |

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust method for determining pKa values.[18]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to refine the pKa determination from the titration data.[18]

Lipophilicity (LogP/LogD)

Theoretical Considerations: Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a key predictor of its ability to cross cell membranes.[13][14] The partition coefficient (LogP) measures the distribution of the neutral species between octanol and water, while the distribution coefficient (LogD) considers all ionic species at a specific pH.[14] The trifluoroethoxy group is known to significantly increase lipophilicity.[9][10][12][19] The aromatic quinazoline core also contributes to the overall lipophilicity. However, the ionizable amino groups will lead to a lower LogD at physiological pH (7.4) compared to the LogP of the neutral molecule.

Data Presentation:

| Parameter | Predicted Value Range | Significance |

| LogP (calculated) | 2.5 - 4.0 | Indicates the lipophilicity of the neutral molecule. |

| LogD (pH 7.4) | 1.5 - 3.0 | A more physiologically relevant measure of lipophilicity. |

Experimental Protocol: HPLC-based LogP/LogD Determination

This method offers higher throughput compared to the traditional shake-flask method.[20][21]

-

Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values and measure their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

Sample Analysis: Inject the test compound and determine its retention time under the same conditions.

-

Calculation: Use the retention time of the test compound and the calibration curve to calculate its LogP. For LogD determination, the aqueous component of the mobile phase is buffered to the desired pH (e.g., 7.4).

Solid-State Properties: Crystal Structure

Theoretical Considerations: The three-dimensional arrangement of molecules in the solid state, or crystal structure, can have a profound impact on a drug's stability, solubility, and bioavailability.[22] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the absolute structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[22][23][24][25] This information is invaluable for understanding structure-activity relationships and for identifying potential polymorphs.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the electron density distribution within the crystal, from which the positions of the individual atoms are determined.[23][25] This process involves solving the phase problem and refining the atomic coordinates to obtain a final, high-resolution crystal structure.

Synthesis Pathway and Biological Context

Synthesis: The synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine would likely proceed from a substituted anthranilonitrile. A plausible synthetic route involves the reaction of a 2-amino-benzonitrile derivative with a cyclizing agent like chloroformamidine hydrochloride.[26] The trifluoroethoxy group could be introduced via nucleophilic aromatic substitution on a suitably activated precursor.

Biological Activity: The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore for kinase inhibition.[1][27] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] The 2,4-diamino groups can form key hydrogen bond interactions with the hinge region of the kinase. The substituent at the 5-position, in this case, the trifluoroethoxy group, would project into the solvent-exposed region or a hydrophobic pocket, influencing potency and selectivity.

Visualization of Key Concepts

Diagram 1: General Kinase Inhibition Workflow

A generalized workflow for kinase inhibitor drug discovery.

Diagram 2: Physicochemical Property Interdependence

Interplay of key physicochemical properties in drug development.

Conclusion

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a molecule with significant potential in drug discovery, leveraging the proven quinazoline scaffold with the beneficial properties of a trifluoroethoxy substituent. A comprehensive understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is fundamental to advancing its development. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this and related compounds, enabling data-driven decisions in the optimization of lead candidates for improved therapeutic outcomes. The combination of theoretical prediction and rigorous experimental validation is essential for unlocking the full potential of this promising chemical entity.

References

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16).

- Drug discovery by single crystal X-ray structure analysis. (n.d.). Rigaku.

- The Trifluoroethoxy Group: Enhancing Drug Properties. (2026, March 8).

- XRD in Drug Discovery & Development. (2021, July 9). Blue Scientific.

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.).

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers in Chemistry.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Advances.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).

- Exploring the advantages of single-crystal x-ray diffraction in pharma. (2020, September 1). Chemistry World.

- Development of Methods for the Determination of pKa Values. (n.d.).

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Ossila.

- Harnessing the power of single crystal X-ray diffraction. (2023, July 5). Veranova.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- What Is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10).

- solubility experimental methods.pptx. (n.d.). Scribd.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5).

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.

- A High-Throughput Method for Lipophilicity Measurement. (n.d.).

- Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18).

- Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (2024, September 10). Reddit.

- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). R Discovery.

- Introduction to log P and log D in drug development. (2024, January 16). Pion.

- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14).

- Predicting the pKa of Small Molecules. (2011, January 29).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).

- 2-methyl-5-(2,2,2-trifluoroethoxy)-4-quinazolinamine. (2025, May 20).

- Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017, January 12). Journal of Medicinal Chemistry.

- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. (2025, October 19). Bioorganic & Medicinal Chemistry.

- 2,4-Diaminoquinazoline. (n.d.). PubChem.

- Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar.

- Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. (2020, October 5). PubMed.

- Insecticidal substituted-2,4-diaminoquinazolines. (n.d.).

- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2025, April 2). MDPI.

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raco.cat [raco.cat]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to log P and log D in drug development [pion-inc.com]

- 14. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 15. researchgate.net [researchgate.net]

- 16. lifechemicals.com [lifechemicals.com]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. acdlabs.com [acdlabs.com]

- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. XRD in Drug Discovery & Development | blue-scientific.com [blue-scientific.com]

- 23. resources.rigaku.com [resources.rigaku.com]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. veranova.com [veranova.com]

- 26. US5534518A - Insecticidal substituted-2,4-diaminoquinazolines - Google Patents [patents.google.com]

- 27. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

Foreword: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

An In-Depth Technical Guide to the In Vitro Screening of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

The quinazoline ring system, a fusion of benzene and pyrimidine rings, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility and ability to form key interactions with biological targets have made it the foundation for a multitude of approved therapeutics.[3][4] Notably, the quinazoline core demonstrates a high affinity for the ATP-binding site of protein kinases, leading to the development of several generations of potent and selective kinase inhibitors for cancer therapy, such as gefitinib and erlotinib.[5][6][7]

The subject of this guide, 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, incorporates several features of interest. The 2,4-diamine substitution pattern is a known pharmacophore in various biologically active molecules, including those with anticancer properties.[8][9] The trifluoroethoxy group at the 5-position is a strategic addition; the fluorine atoms can enhance metabolic stability and modulate electronic properties, potentially improving target binding affinity and pharmacokinetic profiles.

This document provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. The narrative is designed not as a rigid set of instructions, but as a logical, tiered screening cascade that moves from broad phenotypic effects to specific target engagement and selectivity. Each step is explained with its underlying scientific rationale, ensuring that the resulting data is robust, interpretable, and provides a solid foundation for further drug development.

Part 1: The Strategic Screening Cascade: A Tiered Approach

A successful in vitro screening campaign is not a random collection of assays but a logical progression of experiments, where the results of one tier inform the design of the next. This cascade approach maximizes efficiency, conserves resources, and builds a comprehensive understanding of the compound's biological activity.

Caption: A logical, tiered workflow for in vitro compound screening.

Tier 1: Primary Screening - Assessing Cellular Cytotoxicity

The foundational question for any potential anti-cancer agent is whether it affects the viability of cancer cells.[10] Cell viability assays are essential for determining a compound's cytotoxic or cytostatic potential and for establishing a dose-response relationship, from which a half-maximal inhibitory concentration (IC50) can be derived.[11][12]

Core Experiment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active cells.[14]

Caption: The core principle of the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

1. Cell Seeding:

-

Culture a panel of relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

-

Harvest cells during their logarithmic growth phase.

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

2. Compound Treatment:

-

Prepare a 10 mM stock solution of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound.

-

Include appropriate controls: a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[14]

3. Incubation:

-

Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO₂.

4. MTT Addition and Formazan Formation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

5. Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the purple crystals.[13] Gently pipette to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Interpreting Tier 1 Data

A potent and selective compound will ideally show low micromolar or nanomolar IC50 values against specific cancer cell lines while having a significantly higher IC50 against non-cancerous cell lines (if tested).

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| Test Compound | 5.2 | 8.1 | > 100 |

| Doxorubicin | 0.8 | 1.1 | 0.9 |

| Table 1: Example cytotoxicity data for the test compound against various cancer cell lines. |

This hypothetical data suggests the compound has moderate, selective activity against lung and breast cancer cell lines. This positive "hit" justifies progression to Tier 2 to identify the molecular target.

Tier 2: Target Identification and Potency Determination

Given the quinazoline scaffold's well-documented role as a kinase inhibitor, the most logical next step is to assess the compound's activity against a panel of protein kinases, particularly those implicated in the cancers where cytotoxicity was observed.[5][15] The Epidermal Growth Factor Receptor (EGFR) is a prime candidate, as it is a key driver in many non-small-cell lung cancers and other malignancies.[7][16]

Caption: Simplified EGFR signaling pathway and the site of kinase inhibition.

Core Experiment: In Vitro Kinase Activity Assay

Biochemical kinase assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on substrate phosphorylation.[17][18] A common and highly sensitive method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor indicates potency.

Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)

1. Reagents and Setup:

-

Recombinant human EGFR enzyme.

-

A suitable peptide substrate for EGFR (e.g., a poly-Glu-Tyr peptide).

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[19]

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Assay reagents (Promega).

2. Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the EGFR enzyme and peptide substrate.

-

Add 0.5 µL of the serially diluted test compound.

-

To initiate the reaction, add 2 µL of the ATP solution. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal. Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the biochemical IC50 value.

Interpreting Tier 2 Data

This tier provides critical information on direct target engagement and potency. Comparing biochemical IC50 (enzyme) with cellular IC50 (phenotype) gives an initial indication of cell permeability and target engagement in a complex cellular environment.

| Kinase Target | Biochemical IC50 (nM) |

| EGFR (Wild-Type) | 85 |

| VEGFR-2 | 1,200 |

| FGFR1 | > 10,000 |

| SRC | 8,500 |

| Table 2: Example biochemical potency data for the test compound. |

The data here suggests that the compound is a potent inhibitor of EGFR, with significantly less activity against other tested kinases, correlating well with the Tier 1 cytotoxicity results in EGFR-driven cell lines like A549.

Tier 3: Selectivity and Off-Target Profiling

A therapeutically viable kinase inhibitor must be selective.[17] Inhibiting multiple kinases can lead to off-target toxicities. Kinome-wide selectivity profiling is the gold standard for assessing an inhibitor's specificity by screening it against a large panel of diverse human kinases.[20]

Core Approach: Competitive Binding Assays

Large-scale selectivity screening often employs competitive binding assays rather than enzymatic activity assays.[20][21] In these platforms (e.g., KINOMEscan®), the test compound competes with a known, tagged ligand for binding to a large panel of kinases. The amount of test compound required to displace the tagged ligand is measured, providing a dissociation constant (Kd) or percent inhibition at a given concentration for each kinase in the panel. This method is high-throughput and avoids complications from varying substrate and ATP requirements for different kinases.[20]

Protocol: Kinome-Wide Selectivity Scan (Conceptual Workflow)

-

Compound Submission: The test compound is submitted to a specialized service provider (e.g., Eurofins Discovery).

-

Screening: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

-

Binding Measurement: The ability of the test compound to displace the reference ligand for each kinase is quantified, usually by quantitative PCR (qPCR) of a DNA tag linked to the kinase.

-

Data Analysis: Results are reported as percent inhibition relative to a DMSO control. A "hit" is typically defined as inhibition above a certain threshold (e.g., >90%).

-

Follow-up: For any significant off-target hits, full dose-response curves are generated to determine the Kd or IC50 for those kinases, allowing for a quantitative comparison of on-target vs. off-target potency.

Interpreting Tier 3 Data

The output is often visualized as a "kinome tree" or a table ranking kinases by their binding affinity. The goal is to see high potency for the intended target (EGFR) and minimal interaction with other kinases. A highly selective compound will show a single, potent interaction. A less selective compound may show multiple interactions, which could predict potential side effects or suggest opportunities for developing a multi-targeted inhibitor.

Conclusion and Forward Path

This structured, three-tiered approach provides a robust and scientifically sound pathway for the initial in vitro characterization of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine. By systematically progressing from broad cellular effects to specific target potency and finally to kinome-wide selectivity, this workflow generates a comprehensive data package.

-

Tier 1 establishes if the compound has relevant biological activity.

-

Tier 2 identifies the likely molecular target and quantifies its potency.

-

Tier 3 defines the compound's selectivity profile, a critical factor for predicting its therapeutic window.

Positive results from this cascade—namely, potent and selective inhibition of a disease-relevant kinase that translates to cellular cytotoxicity—provide a strong rationale for advancing the compound into more complex studies, including mechanism of action, ADME/Tox profiling, and eventual in vivo efficacy models.

References

- Vertex AI Search. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.

- Istanbullu, H. (2023, November 10). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. IntechOpen.

- MDPI. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Ludwig Maximilian University of Munich. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.

- International Journal of Innovative Research in Technology. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- MDPI. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.

- BenchChem. (2025). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.

- MDPI. (2024, July 31). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.

- MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.

- ResearchGate. (2024, October 7). Quinazoline derivatives and hybrids: recent structures with potent bioactivity.

- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

- MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

- National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.

- BMG LABTECH. (2020, September 1). Kinase assays.

- ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.

- PubMed. (2025, December 12). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.

- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

- MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Semantic Scholar. (2022, October 25). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

- ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs ….

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.

- Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery | IntechOpen [intechopen.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 16. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Preliminary Pharmacological Profile of Trifluoroethoxy Quinazoline Compounds: A Technical Guide to Kinase Inhibition and Target Modulation

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have structured this guide to move beyond mere descriptive pharmacology. The 4-anilinoquinazoline scaffold is a historically privileged chemotype in targeted oncology and immunology, renowned for its potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[1]. However, translating biochemical potency into clinical efficacy requires overcoming inherent metabolic liabilities. This whitepaper dissects the strategic functionalization of the quinazoline core with a 2,2,2-trifluoroethoxy moiety, detailing the causality behind its structural design, its pharmacodynamic profile, and the self-validating experimental workflows required to evaluate it.

Structural Rationale: The Causality of the Trifluoroethoxy Moiety

Why append a 2,2,2-trifluoroethoxy group to the quinazoline core? Early-generation quinazolines often suffer from rapid oxidative metabolism at their alkoxy substituents (e.g., methoxy or ethoxy groups) via Cytochrome P450 (CYP) enzymes in the liver.

Mechanistic Causality: By substituting a simple alkoxy group with a 2,2,2-trifluoroethoxy moiety, we introduce three highly electronegative fluorine atoms. The strong inductive effect (-I) of the CF 3 group pulls electron density away from the adjacent ether oxygen. This drastically reduces the oxygen's basicity, making it a poor substrate for CYP-mediated hydrogen abstraction and subsequent oxidative cleavage. Consequently, the metabolic half-life of the compound increases. Furthermore, the enhanced lipophilicity of the fluorinated group drives superior cell membrane permeability, ensuring that biochemical potency translates into robust intracellular target engagement.

Pharmacodynamics: Target Kinase Inhibition

Trifluoroethoxy quinazolines function as reversible, ATP-competitive inhibitors. They bind to the highly conserved ATP-binding pocket (hinge region) of target kinases, which include the ErbB family (EGFR, HER2), VEGFR, and innate immune targets like RIP2 kinase[2][3].

The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge (e.g., Met793 in EGFR)[1]. The trifluoroethoxy group, typically positioned at the 6- or 7-position of the quinazoline ring, projects toward the solvent-exposed channel or a hydrophobic sub-pocket. This orientation enhances binding affinity without causing steric clashes, effectively blocking the autophosphorylation of the RTK and severing downstream PI3K/AKT and RAS/MAPK signaling cascades.

Fig 1. Mechanism of action for trifluoroethoxy quinazoline-mediated RTK inhibition.

Experimental Methodologies: Self-Validating Assay Cascades

To rigorously profile these compounds, a single biochemical readout is insufficient. We must deploy an orthogonal, self-validating assay cascade to prove that biochemical inhibition translates to physiological target modulation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC 50 against isolated kinase domains. Causality for Assay Choice: Standard fluorescence assays are prone to interference from auto-fluorescent small molecules. TR-FRET utilizes long-emission fluorophores (e.g., Europium chelates), allowing us to introduce a time delay before reading the signal[4]. This eliminates short-lived background fluorescence, ensuring the data is an artifact-free reflection of binding affinity.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the trifluoroethoxy quinazoline compound in 100% DMSO to create an 11-point concentration curve. Transfer to an assay buffer (e.g., HEPES pH 7.5, 10 mM MgCl 2 , 0.01% Brij-35) to achieve a final DMSO concentration of <1%.

-

Pre-Equilibration (Critical Step): Incubate the diluted compound with the purified recombinant kinase enzyme for 30 minutes at room temperature. Causality: Many highly potent quinazolines exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before being outcompeted by the addition of ATP.

-

Reaction Initiation: Add the ATP/Substrate mixture. The ATP concentration must be set at the enzyme's apparent K m to ensure the IC 50 represents a balanced competitive state.

-

Termination & Detection: After 60 minutes, add a stop solution containing EDTA (to chelate Mg 2+ and halt kinase activity) alongside Europium-labeled anti-phospho antibodies and a ULight-labeled tracer[4].

-

Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50 using a 4-parameter logistic non-linear regression model.

Fig 2. Step-by-step TR-FRET biochemical assay workflow for IC50 determination.

Protocol 2: Cellular Target Modulation (Western Blotting)

Objective: Validate that the compound penetrates the cell membrane and inhibits the target kinase in a physiological, high-ATP intracellular environment.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., A431 for EGFR profiling) in 6-well plates and incubate overnight at 37°C.

-

Starvation: Replace media with serum-free media for 18 hours. Causality: Serum contains exogenous growth factors that cause baseline noise. Starving synchronizes the cells and lowers basal kinase phosphorylation, drastically improving the signal-to-noise ratio.

-

Compound Treatment: Treat cells with the trifluoroethoxy quinazoline at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Ligand Stimulation: Stimulate cells with the native ligand (e.g., EGF, 50 ng/mL) for 10 minutes. Causality: This forces maximum kinase activation, providing a robust dynamic range to observe compound-mediated inhibition.

-

Lysis & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total and phosphorylated kinase (e.g., p-EGFR Tyr1068).

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile for a lead trifluoroethoxy quinazoline compound, illustrating the expected translation from biochemical potency to ADME stability.

| Parameter | Representative Value | Assay Type | Pharmacological Implication |

| EGFR IC 50 | 1.2 nM | TR-FRET (Biochemical) | Potent, ATP-competitive target engagement at the hinge region. |

| VEGFR-2 IC 50 | 8.5 nM | TR-FRET (Biochemical) | Dual-inhibition capability, blocking tumor angiogenesis[1]. |

| p-EGFR IC 50 | 15.4 nM | Western Blot (Cellular) | Excellent membrane permeability; successfully competes with intracellular ATP. |

| HLM Half-life (T 1/2 ) | > 120 min | Microsomal Stability | High resistance to CYP450 oxidative cleavage due to the CF 3 inductive effect. |

| Caco-2 Permeability (P app ) | 18 x 10 −6 cm/s | Transwell Assay | High intestinal absorption potential, suitable for oral dosing. |

Conclusion

The integration of a trifluoroethoxy moiety into the quinazoline scaffold represents a masterclass in rational drug design. By addressing the metabolic liabilities of traditional alkoxy groups while maintaining or enhancing the critical hydrogen-bonding network at the kinase hinge, these compounds offer a robust platform for targeted therapy. As demonstrated through the self-validating TR-FRET and cellular modulation assays, rigorous orthogonal testing is paramount to ensuring that these molecules can successfully transition from in vitro hits to viable clinical candidates.

References

-

[2] Title: CA2539022A1 - Quinazoline derivatives as tyrosine kinase inhibitors Source: Google Patents URL:

-

[3] Title: AMINO QUINAZOLINES AS KINASE INHIBITORS BACKGROUND OF THE INVENTION Source: Googleapis.com URL:[Link]

-

[1] Title: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors Source: ResearchGate URL:[Link]

-

[4] Title: WO2019229251A1 - Quinoline derivatives as inhibitors of axl/mer rtk and csf1r Source: Google Patents URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2539022A1 - Quinazoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2019229251A1 - Quinoline derivatives as inhibitors of axl/mer rtk and csf1r - Google Patents [patents.google.com]